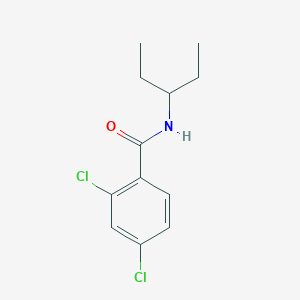
2,4-dichloro-N-(1-ethylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(1-ethylpropyl)benzamide, commonly known as DEET, is a widely used insect repellent. DEET is an effective insect repellent that has been used since the 1950s to protect humans from insect bites. It is a colorless, odorless liquid that is soluble in water and has a molecular weight of 191.7 g/mol. DEET is used in a variety of products, including sprays, lotions, and wipes. The purpose of
科学的研究の応用
DEET is widely used as an insect repellent, but it also has other scientific research applications. DEET has been used to study the behavior of insects and how they respond to repellents. It has also been used to study the effects of insecticides on insects. DEET has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies.
作用機序
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect the presence of humans. DEET may also interfere with the insect's ability to locate a suitable host for feeding. DEET has been shown to affect the olfactory system of insects, which is responsible for detecting odors.
Biochemical and Physiological Effects:
DEET has been shown to have a number of biochemical and physiological effects on insects. It has been shown to affect the nervous system of insects, causing paralysis and death. DEET has also been shown to affect the metabolism of insects, causing a decrease in energy production. DEET has been shown to have no significant effect on human health when used as directed.
実験室実験の利点と制限
DEET is widely used in lab experiments to study the behavior of insects and the effects of insecticides. DEET is relatively easy to use and is effective against a wide range of insects. However, DEET is not effective against all insects and may not be suitable for all experiments. DEET is also toxic to some aquatic organisms and should be used with caution in aquatic experiments.
将来の方向性
There are many future directions for research on DEET. One area of research is the development of new insect repellents that are more effective and safer than DEET. Another area of research is the study of the long-term effects of DEET on human health and the environment. Further research is needed to understand the mechanism of action of DEET and to identify new targets for insecticides. Finally, research is needed to develop new methods for controlling insect populations that are resistant to DEET and other insecticides.
合成法
DEET is synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with 1-ethylpropylamine to form DEET. The reaction is carried out in a solvent such as dichloromethane or chloroform.
特性
IUPAC Name |
2,4-dichloro-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-9(4-2)15-12(16)10-6-5-8(13)7-11(10)14/h5-7,9H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRFOTBXHXGEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

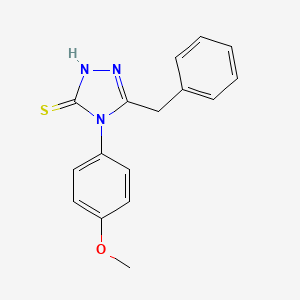
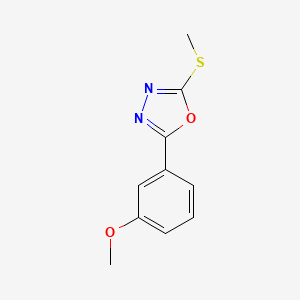
![N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycine](/img/structure/B5757618.png)
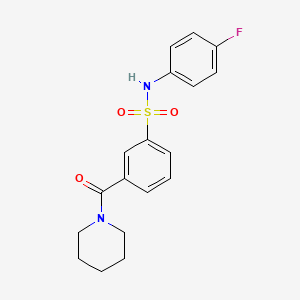

![1,7,7-trimethyl-3-(methylthio)-1,6,7,9-tetrahydro-5H-pyrano[4',3':4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B5757646.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5757656.png)
![1-bromo-4-[(4-nitrobenzyl)thio]benzene](/img/structure/B5757657.png)
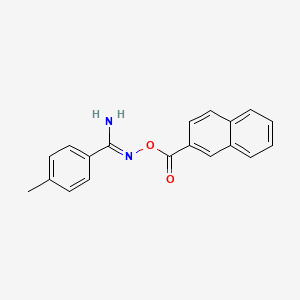
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide](/img/structure/B5757665.png)
![4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid](/img/structure/B5757677.png)
![1-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5757684.png)
![N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide](/img/structure/B5757685.png)
